Cas no 132272-52-7 (Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate)
Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 7-methyl-8-nitroimidazo-[1,2-a]pyridine-2-carboxylate
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- MDL: MFCD12404896
- Inchi: InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-5-4-7(2)9(14(16)17)10(13)12-8/h4-6H,3H2,1-2H3
- InChI Key: XLNJPNHNTLBCKS-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CN2C=CC(=C(C2=N1)[N+](=O)[O-])C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269963-5g |
Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate |
132272-52-7 | 95% | 5g |
$726 | 2021-08-18 | |
| Matrix Scientific | 083662-1g |
Ethyl 7-methyl-8-nitroimidazo-[1,2-a]pyridine-2-carboxylate, 97% |
132272-52-7 | 97% | 1g |
$414.00 | 2023-09-08 | |
| Chemenu | CM269963-1g |
Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate |
132272-52-7 | 95% | 1g |
$285 | 2024-08-02 | |
| Chemenu | CM269963-5g |
Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate |
132272-52-7 | 95% | 5g |
$855 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627943-1g |
Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate |
132272-52-7 | 98% | 1g |
¥1619.00 | 2024-08-09 |
Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 7-Methyl-8-Nitroimidazo[1,2-a]Pyridine-2-Carboxylate: A Comprehensive Overview
Ethyl 7-Methyl-8-Nitroimidazo[1,2-a]Pyridine-2-Carboxylate, with the CAS number 132272-52-7, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their unique structural properties and potential applications in drug design. The imidazo[1,2-a]pyridine core of this molecule is a bicyclic structure that combines the characteristics of both imidazole and pyridine rings, offering a versatile platform for functionalization.
The 7-methyl and 8-nitro substituents in Ethyl 7-Methyl-8-Nitroimidazo[1,2-a]Pyridine-2-Carboxylate play crucial roles in modulating the electronic properties and reactivity of the molecule. The methyl group at position 7 introduces steric effects and enhances the lipophilicity of the compound, which is often desirable in drug design for improving bioavailability. On the other hand, the nitro group at position 8 is a strong electron-withdrawing substituent that can influence the molecule's redox properties and reactivity. These substituents collectively make this compound a promising candidate for various applications.
Recent studies have highlighted the potential of Ethyl 7-Methyl-8-Nitroimidazo[1,2-a]Pyridine-2-Carboxylate as a precursor for synthesizing advanced materials with tailored electronic properties. For instance, researchers have explored its use in constructing heterocyclic frameworks for organic electronics. The carboxylate group at position 2 provides a convenient site for further functionalization, enabling the incorporation of additional functional groups or linking to other molecules. This versatility has made it a valuable building block in supramolecular chemistry.
In terms of synthesis, Ethyl 7-Methyl-8-Nitroimidazo[1,2-a]Pyridine-2-Carboxylate is typically prepared through multi-step organic synthesis involving nucleophilic aromatic substitution and cyclization reactions. The synthesis strategy often involves the use of intermediates such as methylated pyridines or nitro-substituted imidazoles. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
From an analytical standpoint, this compound has been extensively studied using modern spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided insights into its molecular structure and conformational flexibility. Additionally, computational chemistry methods like density functional theory (DFT) have been employed to investigate its electronic structure and reactivity at the quantum level.
One of the most exciting developments involving Ethyl 7-Methyl-8-Nitroimidazo[1,2-a]Pyridine-2-Carboxylate is its application in drug discovery programs targeting specific biological pathways. For example, researchers have explored its potential as an inhibitor of certain enzymes involved in neurodegenerative diseases. The unique combination of steric and electronic features in this molecule makes it an ideal candidate for modulating enzyme activity without causing significant off-target effects.
Moreover, this compound has shown promise in photovoltaic applications due to its ability to absorb light across a broad spectrum. By incorporating Ethyl 7-Methyl-8-Nitroimidazo[1,2-a]Pyridine-2-Carboxylate into conjugated systems, scientists have achieved enhanced charge transport properties in organic solar cells. This advancement underscores its potential role in next-generation energy technologies.
In conclusion, Ethyl 7-Methyl-8-Nitroimidazo[1,2-a]Pyridine-2-Carboxylate (CAS No: 132272-52-7) is a multifaceted compound with diverse applications across various scientific domains. Its unique structural features and functionalizable groups make it an invaluable tool for researchers aiming to develop innovative solutions in pharmaceuticals, materials science, and beyond.
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